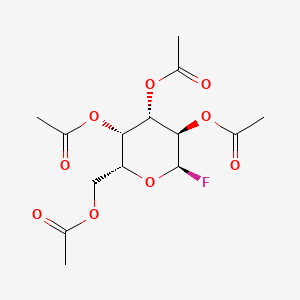

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

説明

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. It is commonly used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds. This compound is particularly valuable in the synthesis of complex carbohydrates and glycoconjugates.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves the acetylation of D-galactose followed by the introduction of a fluoride group. One common method includes the use of acetic anhydride and a catalytic amount of an acid such as sulfuric acid to acetylate the hydroxyl groups of D-galactose. The resulting tetra-O-acetyl derivative is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Glycosylation: It is commonly used in glycosylation reactions to form glycosidic bonds with other sugars or aglycones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the fluoride group.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove acetyl groups.

Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate are often used to facilitate glycosylation reactions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted derivatives.

Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.

Glycosylation Products: Glycosides and glycoconjugates are the primary products of glycosylation reactions.

科学的研究の応用

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex carbohydrates and oligosaccharides.

Biology: It serves as a building block for glycoconjugates, which are important in cell recognition and signaling.

Medicine: It is involved in the development of glycosylated drugs and vaccines.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride primarily involves its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, and the fluoride group acts as a leaving group in substitution reactions. This compound targets specific enzymes and pathways involved in carbohydrate synthesis and modification.

類似化合物との比較

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

Uniqueness

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in certain glycosylation reactions and can form specific glycosidic linkages that are not easily achievable with other compounds .

生物活性

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl fluoride (CAS: 4163-44-4) is a glycosyl fluoride derivative known for its diverse biological activities. This compound has garnered interest due to its potential applications in therapeutic and diagnostic fields. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride is C14H19FO9. The compound features an α-galactopyranosyl unit with four acetyl groups that enhance its solubility and reactivity. Its structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

Research indicates that 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride exhibits significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases .

Table 1: Cytotoxicity of 2,3,4,6-Tetra-O-Acetyl-α-D-Galactopyranosyl Fluoride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Caspase activation |

| A549 | 20.5 | Apoptosis induction |

| B16 melanoma | 18.7 | Inhibition of cell migration |

Antiviral Properties

The compound has also shown promising antiviral activity. Studies have reported its efficacy against various viral strains by inhibiting viral replication mechanisms. This property is attributed to the structural similarities between the compound and natural substrates utilized by viruses during their life cycles .

Antibacterial Effects

In addition to its antitumor and antiviral activities, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride exhibits antibacterial properties. It has been tested against several bacterial strains with varying degrees of effectiveness. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis .

Case Studies

- Antitumor Efficacy in Vivo : A study evaluating the in vivo effects of the compound on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. The treatment led to increased survival rates and reduced metastasis in treated subjects .

- Virucidal Activity : Another case study assessed the virucidal activity against influenza virus strains. The results indicated that treatment with the compound significantly reduced viral load in infected cell cultures .

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385061 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-44-4 | |

| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。